4'-O-Methylatalantoflavone

Description

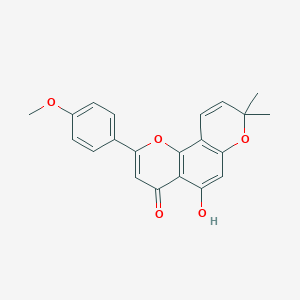

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMZXUJUABTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 4'-O-Methylatalantoflavone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 4'-O-Methylatalantoflavone, a prenylated flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the botanical origins, isolation methodologies, and quantitative data associated with this compound.

Primary Natural Source: The Genus Atalantia

The principal natural source of this compound is the plant genus Atalantia, belonging to the Rutaceae family. The name of the parent compound, atalantoflavone (B177917), itself strongly suggests its origin from this genus. Phytochemical studies have identified Atalantia monophylla, a species within this genus, as a key plant containing atalantoflavone and its derivatives.

Botanical Classification

-

Genus: Atalantia

-

Family: Rutaceae

-

Key Species: Atalantia monophylla (L.) Correa

Atalantia monophylla is a small, thorny evergreen tree or shrub native to India and Sri Lanka. Various parts of this plant, including the root bark and leaves, have been utilized in traditional medicine and have been the subject of extensive phytochemical investigation. These studies have revealed a rich profile of secondary metabolites, including a variety of flavonoids.[1][2][3]

Quantitative Data on Flavonoid Content

Table 1: Phytochemical Composition of Atalantia monophylla

| Plant Part | Compound Class | Presence |

| Leaves | Flavonoids | + |

| Leaves | Phenolics | + |

| Leaves | Cardiac Glycosides | + |

| Root Bark | Alkaloids | + |

| Root Bark | Limonoids | + |

Note: This table represents a qualitative summary based on available phytochemical screening data.

Experimental Protocols for Isolation and Characterization

The isolation of this compound and its parent compound, atalantoflavone, from Atalantia monophylla involves a series of well-established phytochemical techniques. The following is a generalized protocol based on standard flavonoid isolation procedures.

Plant Material Collection and Preparation

-

Plant Part: Root bark or leaves of Atalantia monophylla.

-

Preparation: The collected plant material is shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent: Methanol is a commonly used solvent for the extraction of flavonoids due to its polarity, which allows for the efficient dissolution of these compounds.[1][2]

-

Procedure:

-

The powdered plant material is subjected to extraction with methanol, typically using a Soxhlet apparatus or through maceration with periodic shaking.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of the desired compounds.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification

-

Technique: Column chromatography is the primary method for the separation and purification of individual flavonoids from the crude extract.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential separation of compounds based on their polarity.

-

Procedure:

-

The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with the solvent gradient, and fractions are collected at regular intervals.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

-

Fractions showing the presence of this compound (identified by comparison with a standard or by spectroscopic analysis) are pooled and further purified using techniques such as preparative TLC or recrystallization to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone (B191248) chromophore.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the complete carbon-hydrogen framework of the molecule, including the position of the methyl group on the 4'-hydroxyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Logical Workflow for Isolation and Identification

The following diagram illustrates the logical workflow for the isolation and identification of this compound from its natural source.

Signaling Pathways and Biological Activities

While this guide focuses on the natural sources and isolation of this compound, it is worth noting that flavonoids as a class exhibit a wide range of biological activities. Research into the specific signaling pathways modulated by this compound is an active area of investigation. The general workflow for investigating such biological activities is outlined below.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. The information provided herein is intended to facilitate further research into the isolation, characterization, and biological evaluation of this promising flavonoid.

References

- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total phenolic, flavonoid contents, in-vitro antioxidant activities and hepatoprotective effect of aqueous leaf extract of Atalantia ceylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isolation of 4'-O-Methylatalantoflavone from Atalantia buxifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation and characterization of 4'-O-Methylatalantoflavone, a flavonoid of potential pharmacological interest, from the plant Atalantia buxifolia. While this document is based on established phytochemical techniques, it is intended as an illustrative framework rather than a report of a specific, completed study.

Atalantia buxifolia (L.) Oliv., a member of the Rutaceae family, is known to produce a diverse array of secondary metabolites, including coumarins, alkaloids, and flavonoids.[1] Flavonoids, in particular, are a class of polyphenolic compounds widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, is a known target of many flavonoids, making them promising candidates for drug development, particularly in oncology.[1][2][3]

This guide details a hypothetical but plausible experimental workflow for the isolation of this compound, presents its predicted spectroscopic data for identification purposes, and illustrates its potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols describe a multi-step process for the extraction, fractionation, and purification of this compound from the aerial parts of Atalantia buxifolia.

Plant Material Collection and Preparation

Fresh aerial parts (leaves and stems) of Atalantia buxifolia are collected and authenticated. The plant material is then washed with distilled water to remove any debris, shade-dried at room temperature for 10-14 days, and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with methanol (B129727) (5 L) at room temperature for 72 hours with occasional shaking. The extraction process is repeated three times. The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Each partitioning step is performed three times. The resulting fractions are concentrated in vacuo to yield the respective solvent fractions. Based on the expected polarity of a methylated flavone, the ethyl acetate fraction is prioritized for further isolation work.

Column Chromatography

The dried ethyl acetate fraction (approximately 50 g) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions showing the presence of the target compound are further purified by preparative HPLC.

-

Column: C18, 250 x 10 mm, 5 µm

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 4 mL/min

-

Detection: UV at 254 nm

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation

The following tables summarize the predicted quantitative data for the isolated this compound. These values are based on data reported for structurally similar methylated flavones.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 163.5 | - |

| 3 | 107.0 | 6.80 (s) |

| 4 | 182.0 | - |

| 5 | 162.0 | - |

| 6 | 98.5 | 6.35 (d, 2.0) |

| 7 | 165.0 | - |

| 8 | 93.5 | 6.50 (d, 2.0) |

| 9 | 157.5 | - |

| 10 | 104.0 | - |

| 1' | 123.0 | - |

| 2' | 128.0 | 7.85 (d, 8.8) |

| 3' | 114.5 | 7.00 (d, 8.8) |

| 4' | 162.5 | - |

| 5' | 114.5 | 7.00 (d, 8.8) |

| 6' | 128.0 | 7.85 (d, 8.8) |

| 4'-OCH₃ | 55.5 | 3.90 (s) |

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 283.0652 | C₁₆H₁₁O₅ |

| ESI- | [M-H]⁻ | 281.0506 | C₁₆H₉O₅ |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound and its potential inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Caption: Experimental workflow for the isolation of this compound.

References

"Chemical structure and properties of 4'-O-Methylatalantoflavone"

Despite its defined chemical identity, 4'-O-Methylatalantoflavone remains a molecule of significant obscurity within the scientific community. While its basic chemical properties are cataloged by commercial suppliers, a comprehensive body of public research detailing its structure, properties, and biological activities is currently unavailable. This technical guide aims to consolidate the known information and highlight the significant knowledge gaps surrounding this compound, providing a resource for researchers, scientists, and drug development professionals interested in this potentially novel flavonoid.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1205687-49-5 .[1][2] Its molecular formula is C21H18O5 , corresponding to a molecular weight of 350.36 g/mol .[1][2]

At present, there is no publicly available experimental data on the physicochemical properties of this compound. Key parameters such as melting point, boiling point, and solubility in various solvents have not been reported in peer-reviewed literature. This lack of fundamental data presents a significant hurdle for any formulation or experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1205687-49-5 | MedChemExpress, Amsbio |

| Molecular Formula | C21H18O5 | MedChemExpress |

| Molecular Weight | 350.36 | MedChemExpress |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Chemical Structure

The precise chemical structure and stereochemistry of this compound have not been detailed in accessible scientific publications. The name suggests it is a derivative of atalantoflavone (B177917) with a methyl group at the 4'-O position. However, without spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the exact connectivity and spatial arrangement of atoms cannot be definitively confirmed. The lack of published spectroscopic data prevents a detailed structural elucidation.

Synthesis and Isolation

Detailed protocols for the synthesis or isolation of this compound are not available in the current body of scientific literature. While it is listed as a natural product by some suppliers, the plant source and the methodology for its extraction and purification have not been publicly disclosed.[1][2] Phytochemical investigations of Atalantia ceylanica, a plant known to produce other flavonoids, do not mention the isolation of this specific compound.[1][3] This information gap is a primary obstacle to obtaining the compound for research purposes outside of direct procurement from a limited number of commercial sources.

Biological Activity and Signaling Pathways

There are currently no published studies describing the biological activities of this compound. Consequently, information regarding its potential therapeutic effects, mechanism of action, and any associated signaling pathways is entirely unknown. In the absence of such research, it is not possible to create diagrams of signaling pathways or experimental workflows related to its bioactivity.

Experimental Protocols

A critical component of any technical guide is the inclusion of detailed experimental methodologies. Due to the absence of published research on this compound, there are no established protocols for its analysis, biological evaluation, or synthesis.

Future Outlook

The current state of knowledge on this compound presents both a challenge and an opportunity. The lack of data underscores the need for foundational research to characterize this molecule fully. Future investigations should prioritize the following:

-

Sourcing and Authentication: A clear identification of the natural source of this compound or the development of a reliable synthetic route is paramount.

-

Structural Elucidation: Comprehensive spectroscopic analysis (1H NMR, 13C NMR, COSY, HMBC, HSQC, IR, and high-resolution MS) is required to confirm its chemical structure.

-

Physicochemical Characterization: Determination of fundamental properties like solubility, melting point, and stability is essential for any further studies.

-

Biological Screening: A broad-based screening of its biological activities (e.g., anticancer, anti-inflammatory, antioxidant) would be the first step in uncovering its therapeutic potential.

Until such fundamental research is conducted and published, this compound will remain an intriguing but enigmatic compound in the vast landscape of natural products. Researchers with the capabilities to perform these initial characterization studies are in a position to make a significant contribution to the field of flavonoid chemistry and pharmacology.

References

- 1. Total phenolic, flavonoid contents, in-vitro antioxidant activities and hepatoprotective effect of aqueous leaf extract of Atalantia ceylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Biological Profile of 4'-O-Methylatalantoflavone: A Technical Overview for Researchers

Disclaimer: Publicly available research specifically detailing the biological activity, experimental protocols, and signaling pathways of 4'-O-Methylatalantoflavone is limited. This document, therefore, presents a comprehensive overview based on the activities of structurally related methylated flavonoids and proposes a framework for future investigation. The experimental protocols and potential mechanisms described herein are extrapolated from studies on similar compounds and should be considered as a guide for research design.

Introduction

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are widely recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The methylation of flavonoids, such as in this compound, can significantly alter their physicochemical properties, potentially enhancing their metabolic stability, membrane transport, and oral bioavailability. This modification can lead to improved therapeutic potential.

This technical guide synthesizes the current understanding of methylated flavonoids to postulate the potential biological activities of this compound and provides detailed experimental frameworks for their investigation.

Postulated Biological Activities and Quantitative Data from Related Compounds

Based on the known bioactivities of structurally similar methoxyflavones and methylated isoflavones, this compound is hypothesized to possess cytotoxic, anti-inflammatory, and antimicrobial properties. The following tables summarize quantitative data from related compounds to provide a benchmark for future studies on this compound.

Cytotoxic Activity

Methoxyflavones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The primary mechanism often involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation.[5][6]

Table 1: Cytotoxicity of Structurally Related Methoxyflavone Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | 3.71 μM | [4] |

| Sideritoflavone | MCF-7 (Breast Cancer) | 4.9 μM | [4] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast Cancer) | 8.58 µM | [4] |

| Xanthomicrol | HCT116 (Colon Cancer) | ~18 µM (estimated from 42% viability at 15 µM) | [4] |

| 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 (Melanoma) | 3.92 µM | [4] |

| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) | A2058 (Melanoma) | 8.18 µM | [4] |

| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | 40.13 µg/mL | [5] |

| 6-methoxyflavone | HeLa (Cervical Cancer) | 62.24 µM | [5] |

| Methoxyflavone derivative | MCF-7 (Breast Cancer) | 20.6 µM | [5] |

Anti-inflammatory Activity

Flavonoids and their methylated derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[8][9]

Table 2: Anti-inflammatory Activity of Related Flavonoid Derivatives

| Compound | Cell Line/Model | Effect | Concentration/Dose | Reference |

| 2′-methylflavone | LPS-stimulated RAW 264.7 | Inhibition of NO production | Not specified | [2] |

| 3′-methylflavone | LPS-stimulated RAW 264.7 | Inhibition of NO production | Not specified | [2] |

| Sakuranetin | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Dose-dependent reduction in NO release | 10 μM - 100 μM | [8] |

| Pinocembrin | LPS-stimulated RAW 264.7 | Decreased production of IL-1β, IL-6, TNF-α | Not specified | [8] |

| Azaflavanone derivative 1(c) | Carrageenan-induced rat paw edema | 63% inhibition of paw edema | 200 mg kg-1 | [10] |

| Azaflavanone derivative 1(b) | Carrageenan-induced rat paw edema | 62.1% inhibition of paw edema | 200 mg kg-1 | [10] |

Antimicrobial Activity

Certain flavonoids have shown efficacy against a range of microbial pathogens, including drug-resistant strains.[3][11] Their mechanisms of action can include disruption of the microbial membrane and inhibition of essential enzymes.[12]

Table 3: Antimicrobial Activity of Related Flavonoid Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 4-chloroflavanone | E. coli (with efflux pump inhibitor) | 70 µg/mL | [13] |

| 4-chloroflavanone | S. cerevisiae & C. neoformans | 30 µg/mL | [13] |

| Brominated Chalcone | Staphylococcus aureus | 31.25 - 125 μg/mL | [12] |

| 4-O-methylgallic Acid | Staphylococcus aureus, Streptococcus faecalis | ≥ 0.125 mg/mL | [14] |

| 4-O-methylgallic Acid | Escherichia coli, Klebsiella pneumoniae, etc. | ≥ 0.125 mg/mL | [14] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound, based on standard practices for similar compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite (B80452), a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Complete culture medium

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Yeast strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Signaling Pathways and Mechanistic Visualizations

Flavonoids are known to modulate a variety of intracellular signaling pathways. The following diagrams illustrate potential pathways that could be affected by this compound, based on the known activities of related compounds.

Proposed Experimental Workflow for Bioactivity Screening

Caption: Proposed workflow for evaluating the biological activity of this compound.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[5] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[2]

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in both inflammation and cell proliferation.[9] Flavonoids can suppress the phosphorylation of key MAPK proteins like JNK, ERK, and p38.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Semisynthetic Flavone-Derived Antimicrobials with Therapeutic Potential against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Literature Review of 4'-O-Methylatalantoflavone and Related Biflavonoid Research

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

4'-O-Methylatalantoflavone is a naturally occurring flavonoid.[1] While specific research on this compound is limited in publicly available scientific literature, this review provides an in-depth analysis of its parent compound, atalantoflavone, and the closely related, well-studied biflavonoid, amentoflavone (B1664850). This family of compounds has garnered significant interest for its diverse and potent biological activities. This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

Biological Activities of Related Biflavonoids

Due to the scarcity of specific data on this compound, this review will focus on the biological activities of the extensively researched biflavonoid, amentoflavone, and its derivatives. Amentoflavone has been isolated from various plant species, including those of the Selaginellaceae, Cupressaceae, and Euphorbiaceae families. It exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.

Anticancer Activity

Amentoflavone has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.

Table 1: Anticancer Activity of Amentoflavone in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Key Findings | Reference |

| Cervical Cancer | HeLa | 15.6 | 48 | Induction of apoptosis via G2/M phase arrest | Not available |

| Breast Cancer | MCF-7 | 25 | 48 | Inhibition of cell proliferation | Not available |

| Breast Cancer | MDA-MB-231 | 50 | 48 | Induction of apoptosis | Not available |

| Leukemia | U937 | 10 | 24 | Induction of apoptosis through caspase activation | Not available |

Anti-inflammatory Activity

The anti-inflammatory properties of amentoflavone are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Amentoflavone

| Experimental Model | Key Target/Pathway | Effect | IC50/Concentration | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition | 12.5 µM | Not available |

| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) production | Inhibition | 25 µM | Not available |

| LPS-stimulated RAW 264.7 macrophages | TNF-α production | Inhibition | 10 µM | Not available |

| LPS-stimulated RAW 264.7 macrophages | IL-6 production | Inhibition | 15 µM | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of biflavonoids like amentoflavone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., amentoflavone) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

Amentoflavone and related biflavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anticancer Signaling Pathway

A key mechanism of the anticancer activity of amentoflavone involves the inhibition of the PI3K/Akt signaling pathway, which is often overactivated in cancer cells, leading to increased cell survival and proliferation.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of amentoflavone are largely mediated by the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.

References

Unveiling 4'-O-Methylatalantoflavone: A Technical Chronicle of its Discovery and Characterization

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, history, and physicochemical properties of 4'-O-Methylatalantoflavone, a prenylated flavonoid of significant scientific interest. This document collates available data on its isolation, structural elucidation, and foundational characterization.

Initial Discovery and Natural Source

This compound was first isolated from the leaves of Atalantia buxifolia (Poir.) Oliv., a plant belonging to the Rutaceae family. The discovery was the result of phytochemical investigations into the constituents of this plant species, which is known to be a rich source of flavonoids and other bioactive compounds. The initial report of its isolation and structure elucidation laid the groundwork for further investigation into its chemical and biological properties.

Physicochemical and Spectroscopic Data

The structural identity of this compound was established through a combination of spectroscopic techniques and physical property measurements. The data from these initial analyses are crucial for the unambiguous identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₅ |

| Molecular Weight | 352.38 g/mol |

| Appearance | Colorless needles |

| Melting Point | 188-190 °C |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis was fundamental to the elucidation of its chemical structure, revealing a flavone (B191248) backbone with a methoxy (B1213986) group at the 4'-position and a prenyl group.

| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) |

| 7.82 (2H, d, J = 8.5 Hz, H-2', H-6') | 163.8 (C-2) |

| 6.98 (2H, d, J = 8.5 Hz, H-3', H-5') | 105.4 (C-3) |

| 6.60 (1H, s, H-3) | 182.2 (C-4) |

| 6.38 (1H, s, H-8) | 161.5 (C-5) |

| 5.25 (1H, t, J = 7.0 Hz, H-2'') | 105.1 (C-6) |

| 3.87 (3H, s, OCH₃-4') | 162.5 (C-7) |

| 3.48 (2H, d, J = 7.0 Hz, H-1'') | 94.2 (C-8) |

| 1.83 (3H, s, CH₃-4'') | 157.5 (C-9) |

| 1.68 (3H, s, CH₃-5'') | 105.8 (C-10) |

| 123.1 (C-1') | |

| 130.2 (C-2', C-6') | |

| 114.2 (C-3', C-5') | |

| 161.9 (C-4') | |

| 22.4 (C-1'') | |

| 122.1 (C-2'') | |

| 131.9 (C-3'') | |

| 25.8 (C-4'') | |

| 17.9 (C-5'') | |

| 55.4 (OCH₃-4') |

Table 2: ¹H and ¹³C-NMR Spectroscopic Data for this compound

Experimental Protocols

The isolation and purification of this compound from its natural source involved a series of chromatographic techniques. The structural elucidation relied on standard spectroscopic methodologies.

Isolation and Purification Workflow

The general workflow for the isolation of this compound from the leaves of Atalantia buxifolia is depicted below. This process typically involves extraction with organic solvents followed by sequential chromatographic separations.

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodology

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic analyses.

-

UV-Visible Spectroscopy: The sample was dissolved in methanol and the UV-Vis spectrum was recorded to identify the characteristic absorption bands of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet to identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) and the ¹H-NMR spectrum was recorded to determine the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR: The ¹³C-NMR spectrum was also recorded in CDCl₃ to identify the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments were conducted to establish the correlations between protons and carbons, allowing for the complete assignment of the structure.

-

Logical Relationship in Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression where data from different analytical techniques are integrated to build a complete picture of the molecule.

Potential Therapeutic Targets of 4'-O-Methylatalantoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylatalantoflavone, a naturally occurring methylated biflavonoid, is a promising but understudied molecule with significant therapeutic potential. As a derivative of atalantoflavone, and sharing structural similarities with the well-researched biflavonoid amentoflavone (B1664850), its biological activities are projected to be potent and pharmacokinetically favorable. This technical guide consolidates the current understanding of the likely therapeutic targets of this compound by examining the activities of its parent compounds and the influence of 4'-O-methylation on flavonoid bioactivity. The primary focus is on its potential as an anti-inflammatory and anti-cancer agent through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK, and STAT3. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising therapeutic candidate.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities.[1] Methylation of flavonoids, a common natural modification, can enhance their metabolic stability and bioavailability, making them more attractive candidates for therapeutic development.[2] this compound is a methylated biflavonoid, though specific research on this compound is limited.[3] However, by examining its structural analog, amentoflavone, we can infer its likely biological activities and therapeutic targets. Amentoflavone, a biflavonoid composed of two apigenin (B1666066) units, has demonstrated significant anti-inflammatory, anti-cancer, and antiviral properties.[4][5][6] These effects are largely attributed to its ability to modulate critical cellular signaling pathways. This guide will extrapolate the potential therapeutic targets of this compound based on the robust data available for amentoflavone and other 4'-O-methylated flavonoids.

Potential Therapeutic Applications and Key Signaling Pathways

Based on the activities of structurally related flavonoids, this compound is predicted to have significant potential in the following areas:

-

Anti-Inflammatory Effects: Chronic inflammation is a key driver of numerous diseases. Amentoflavone has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[5][7]

-

Anti-Cancer Activity: Amentoflavone displays anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[8][9]

These therapeutic effects are likely mediated through the modulation of the following key signaling pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. Amentoflavone has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins.[5]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Amentoflavone has been demonstrated to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway is common in cancer. Amentoflavone has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[4]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a key oncogenic driver in many cancers. Flavonoids have been shown to inhibit STAT3 activation.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not yet available, the following tables summarize the reported IC50 values for amentoflavone and other relevant flavonoids, providing a benchmark for its potential potency.

Table 1: Anti-Cancer Activity of Amentoflavone

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 76.83 | [9] |

| MCF-7 | Breast Cancer | 67.71 | [9] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~100 | [8] |

| Eca-109 | Esophageal Squamous Cell Carcinoma | ~150 | [8] |

Table 2: Anti-Inflammatory Activity of Amentoflavone

| Assay | Model | ED50 (mg/kg) | Reference |

| Carrageenan-induced paw edema | Rat | 42 | [7] |

| Acetic acid-induced writhing | Mouse | 9.6 | [7] |

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat them with this compound at the desired concentrations for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.[13][14][15][16][17]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.[2][18][19][20][21][22][23][24][25][26][27][28][29]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound and/or appropriate stimuli.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

While direct experimental evidence for this compound is currently limited, the extensive research on its parent biflavonoid, amentoflavone, and the known effects of 4'-O-methylation on flavonoid bioactivity provide a strong foundation for predicting its therapeutic potential. This compound is likely a potent anti-inflammatory and anti-cancer agent that exerts its effects through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK, and STAT3. The detailed experimental protocols provided in this guide are intended to facilitate the necessary research to validate these potential therapeutic targets and to further elucidate the mechanisms of action of this promising natural compound. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

- 1. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 11. Flavonoid Calycopterin Induces Apoptosis in Human Prostate Cancer Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. library.opentrons.com [library.opentrons.com]

- 14. benchchem.com [benchchem.com]

- 15. bowdish.ca [bowdish.ca]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Antiviral Properties of Flavonoids: A Framework for 4'-O-Methylatalantoflavone Research

Preamble: While this document aims to provide a comprehensive technical guide on the antiviral properties of 4'-O-Methylatalantoflavone, a thorough review of existing scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide will establish a framework for evaluating the potential antiviral activity of this compound by summarizing the known antiviral properties of the broader class of flavonoids. The methodologies, data presentation formats, and discussions on signaling pathways are based on established research on other flavonoids and are intended to serve as a blueprint for future investigation into this compound.

Introduction to Flavonoids as Antiviral Agents

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including potent antiviral effects.[1][2] Their therapeutic potential stems from their ability to interfere with multiple stages of the viral life cycle, from viral entry to replication and release.[2][3] The antiviral efficacy of flavonoids has been demonstrated against a variety of DNA and RNA viruses, making them promising candidates for the development of novel antiviral therapeutics.[2][4]

The evaluation of a flavonoid's antiviral potential hinges on determining its efficacy and safety. Key quantitative parameters include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which measure the concentration of the compound required to inhibit viral activity by 50%.[1][5] Equally important is the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to IC50/EC50 provides the selectivity index (SI), a critical measure of the compound's therapeutic window. A higher SI value signifies greater antiviral specificity and a more favorable safety profile.[1]

Quantitative Data on Antiviral Activity of Representative Flavonoids

To illustrate how the antiviral activity of a flavonoid like this compound would be presented, the following tables summarize quantitative data for other well-studied flavonoids.

Table 1: In Vitro Antiviral Activity of Various Flavonoids

| Flavonoid | Virus Family | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Myricetin Rhamnoside | Hepadnaviridae | Hepatitis B Virus (HBV) | N/A | 0.015 | >100 | >6667 | [6] |

| Myricetin-3-α-O-ramnosil (1→6)-α-galactoside | Hepadnaviridae | Hepatitis B Virus (HBV) | N/A | 12 | >100 | >8.3 | [6] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF) | Hepadnaviridae | Hepatitis B Virus (HBV) | N/A | 0.001 | 10 | 10000 | [6] |

| 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone (PMF-OH) | Hepadnaviridae | Hepatitis B Virus (HBV) | N/A | 0.098 | 10 | 102 | [6] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF) | Picornaviridae | Poliovirus Type 1 (PV-1) | N/A | ~1 | N/A | N/A | [6] |

| Baicalin | Orthomyxoviridae | Influenza A (H5N1) | A549 | 18.79 | N/A | N/A | [7] |

| Biochanin A | Orthomyxoviridae | Influenza A (H5N1) | A549 | 8.92 | N/A | N/A | [7] |

| Tricin | Orthomyxoviridae | Influenza A virus strains | MDCK | 3.4 - 10 | N/A | N/A | [7] |

| Tricin | Orthomyxoviridae | Influenza B virus | MDCK | 4.9 | N/A | N/A | [7] |

Experimental Protocols for Antiviral Activity Assessment

The following are detailed methodologies for key experiments that would be essential in evaluating the antiviral properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration (CC50) of the test compound.

-

Materials:

-

Confluent monolayer of host cells (e.g., Vero, MDCK, A549) in 96-well plates.[8]

-

Test compound (this compound) at various concentrations.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

-

Procedure:

-

Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Remove the culture medium and add fresh medium containing serial dilutions of the test compound.

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

-

Plaque Reduction Assay

This is a standard method to quantify the antiviral activity (IC50) of a compound by measuring the reduction in viral plaque formation.

-

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.[1]

-

Virus stock with a known titer.

-

Test compound at various concentrations.

-

Overlay medium (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

-

Crystal violet solution for staining.

-

-

Procedure:

-

Grow host cells to confluence in multi-well plates.

-

Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Add an overlay medium containing different concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify the effect of the compound on viral RNA replication.[9]

-

Materials:

-

Virus-infected cells treated with the test compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Virus-specific primers and probe for qPCR.

-

qPCR instrument.

-

-

Procedure:

-

Infect cells with the virus and treat with various concentrations of the test compound.

-

At a specific time post-infection, harvest the cells and extract total RNA.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers and a probe specific to a viral gene.

-

Quantify the viral RNA levels based on the cycle threshold (Ct) values.

-

Determine the concentration of the compound that inhibits viral RNA synthesis by 50%.

-

Potential Mechanisms of Antiviral Action and Signaling Pathways

Flavonoids can exert their antiviral effects by targeting various stages of the viral life cycle and modulating host cell signaling pathways.[2][7] The potential mechanisms for this compound would need to be investigated through dedicated studies.

Inhibition of Viral Entry and Replication

Flavonoids can block viral entry into host cells by interfering with viral attachment to cellular receptors or by inhibiting viral fusion with the cell membrane.[3] They can also inhibit the activity of key viral enzymes essential for replication, such as RNA polymerase, reverse transcriptase, and proteases.[5][10]

Caption: Hypothetical inhibition points of this compound in the viral lifecycle.

Modulation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication. Flavonoids can counteract this by modulating these pathways.

-

Toll-Like Receptor (TLR) Signaling: TLRs are key components of the innate immune system that recognize viral components.[11] Some viruses can dysregulate TLR signaling to evade the immune response. Flavonoids could potentially modulate TLR pathways to enhance the antiviral immune response.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral activity of flavonoids present in aerial parts of Marcetia taxifolia against Hepatitis B virus, Poliovirus, and Herpes Simplex Virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Toll-like receptor 4 in acute viral infection: Too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 4'-O-Methylatalantoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of 4'-O-Methylatalantoflavone is limited in publicly available literature. This document synthesizes information from studies on structurally related methylated flavonoids and isoflavones to provide a technical guide for investigating its potential therapeutic properties. The experimental protocols and proposed mechanisms are based on established methodologies for analogous compounds.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are gaining significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially increasing their therapeutic efficacy.[1] this compound, a methylated flavone, is a promising candidate for anti-inflammatory drug discovery. This technical guide outlines the hypothesized mechanisms of action, provides detailed experimental protocols for evaluation, and presents quantitative data from related compounds to serve as a benchmark for future studies.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.[2][3] It is hypothesized that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[4][6] In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] Flavonoids are known to inhibit this pathway at various points, including the inhibition of IκB phosphorylation and the nuclear translocation of NF-κB.[9][10]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including inflammation.[11][12] These pathways are activated by various stimuli, including LPS and pro-inflammatory cytokines.[13][] Once activated, MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which, in turn, regulate the expression of inflammatory genes.[10] Several flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[9][15]

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Quantitative Data from Related Methylated Flavonoids

The following tables summarize the in vitro anti-inflammatory effects of various methylated flavones and isoflavones. This data can serve as a reference for expected potencies and endpoints when evaluating this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | Reference |

| 2'-Methylflavone | 20 µM | > 80% | [3] |

| 3'-Methylflavone | 20 µM | > 80% | [3] |

| 6,3',4'-Trihydroxyflavone | 30 µM | ~50% (IC50: 22.1 µM) | [16] |

| 7,3',4'-Trihydroxyflavone | 60 µM | > 50% (IC50: 26.7 µM) | [16] |

| Fisetin | 20 µM | 51.92% | [9] |

| Quercetin | 40 µM | 59.97% | [9] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Cytokine | Concentration | % Inhibition | Reference |

| 2'-Methylflavone | IL-1α, IL-1β, IL-6, TNF-α | Not specified | Strongest inhibition among tested compounds | [3] |

| 3'-Methylflavone | IL-1α, IL-1β, IL-6, TNF-α | Not specified | Strongest inhibition among tested compounds | [3] |

| 3,5,6,7,3',4'-Hexamethoxyflavone | IL-6, IL-1β, TNF-α | Not specified | Significant suppression | [10][17] |

| 4'-O-Methylalpinum isoflavone | IL-6 | Not specified | Significant inhibition | [18][19] |

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the use of RAW 264.7 murine macrophages, a standard cell line for studying inflammation.[3][20]

1. Cell Culture and Maintenance:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[16]

4. Pro-inflammatory Cytokine Measurement (ELISA):

-

Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Signaling Pathway Proteins:

-

Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Caption: Workflow for in vitro evaluation of anti-inflammatory effects.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reproducible model for evaluating the efficacy of potential anti-inflammatory agents in an acute inflammation model.[21]

1. Animals:

-

Use male Sprague-Dawley rats or Swiss albino mice (6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals under standard laboratory conditions with free access to food and water.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% w/v CMC-Na in saline).[21]

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).[21]

-

Groups 3-5: this compound (e.g., 25, 50, and 100 mg/kg).[21]

3. Dosing and Induction of Edema:

-

Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

5. Histopathological and Biochemical Analysis (Optional):

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

Fix a portion of the tissue in 10% formalin for histopathological examination (to assess inflammatory cell infiltration).

-

Homogenize the remaining tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Based on the evidence from related methylated flavonoids, its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its anti-inflammatory efficacy and for elucidating its precise molecular targets. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound in inflammatory diseases.

References

- 1. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 6. KEGG PATHWAY: mmu04064 [genome.jp]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of 4′-O-Methylalpinum Isoflavone on Activation of Microglia Induced by Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

"Cytotoxic activity of 4'-O-Methylatalantoflavone against cancer cells"

An In-Depth Technical Guide on the Cytotoxic Activity of 4'-O-Methylatalantoflavone and Related Methoxyflavones Against Cancer Cells

Disclaimer: Direct and extensive research data specifically for this compound is limited in the available literature. This guide provides a comprehensive overview of the cytotoxic activity of the closely related and structurally similar compound, 4'-Methoxyflavanone, along with other methoxyflavones. The mechanisms and protocols described herein serve as a foundational framework for researchers investigating the anticancer potential of this class of compounds.

Introduction

Flavonoids, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in cancer research for their potential as chemotherapeutic and chemopreventive agents.[1] Among them, methoxyflavones are particularly promising due to their enhanced metabolic stability and oral bioavailability.[1] Compounds like 4'-Methoxyflavanone have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines, making them attractive candidates for drug development.[2][3] This technical guide details the cytotoxic effects of 4'-Methoxyflavanone, its impact on critical cellular signaling pathways, and the experimental protocols used to evaluate its efficacy.

Quantitative Data: Cytotoxic Activity